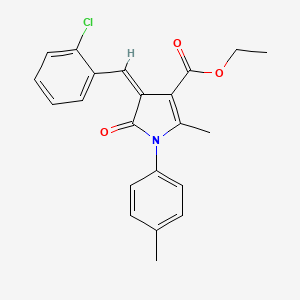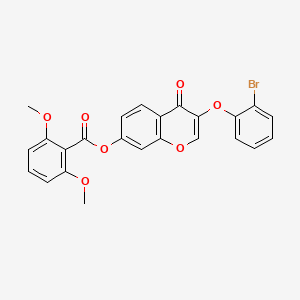![molecular formula C18H19N3OS2 B11638437 N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B11638437.png)
N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-ジメチルフェニル)-2-({5,6-ジメチルチエノ[2,3-d]ピリミジン-4-イル}スルファニル)アセトアミドは、チエノピリミジンコアとジメチルフェニル基を含む独自の構造が特徴の複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(3,4-ジメチルフェニル)-2-({5,6-ジメチルチエノ[2,3-d]ピリミジン-4-イル}スルファニル)アセトアミドの合成は、通常、チエノピリミジンコアの調製から始まる複数のステップを伴います。これは、適切な前駆体を制御された条件下で環化することにより実現できます。その後のステップには、ジメチルフェニル基の導入とスルファニルアセトアミド結合の形成が含まれます。これらの反応に使用される一般的な試薬には、硫黄含有化合物、アミン、および所望の変換を促進するためのさまざまな触媒が含まれます。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるための合成経路の最適化が含まれる場合があります。これには、連続フロー反応器、高度な精製技術、および大規模生産の要求を満たすためのスケーラブルな反応条件の使用が含まれる場合があります。
化学反応の分析
反応の種類
N-(3,4-ジメチルフェニル)-2-({5,6-ジメチルチエノ[2,3-d]ピリミジン-4-イル}スルファニル)アセトアミドは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、対応するアミンまたはアルコールを生成します。
置換: この化合物は、求核置換反応に参加することができ、適切な条件下で官能基が求核剤によって置換されます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム
求核剤: ハロゲン化物、アミン、チオール
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。
科学研究の応用
N-(3,4-ジメチルフェニル)-2-({5,6-ジメチルチエノ[2,3-d]ピリミジン-4-イル}スルファニル)アセトアミドは、科学研究において幅広い用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機変換における試薬として使用されます。
生物学: この化合物は、抗菌、抗ウイルス、抗がん特性を含む潜在的な生物活性について研究されています。
医学: がんや感染症を含むさまざまな疾患の治療剤としての可能性を探るための研究が進められています。
産業: その独特の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用される可能性があります。
科学的研究の応用
N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
N-(3,4-ジメチルフェニル)-2-({5,6-ジメチルチエノ[2,3-d]ピリミジン-4-イル}スルファニル)アセトアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、抗がん特性を示す可能性があります。
類似の化合物との比較
類似の化合物
- N-(3,5-ジメチルフェニル)-4-(トリフルオロメトキシ)ベンゼンスルホンアミド
- N-(3,5-ジメチルフェニル)-4-モルホリンスルホンアミド
独自性
N-(3,4-ジメチルフェニル)-2-({5,6-ジメチルチエノ[2,3-d]ピリミジン-4-イル}スルファニル)アセトアミドは、チエノピリミジンコアとスルファニルアセトアミド結合などの特定の構造的特徴によりユニークです。これらの特徴は、その独特の化学的および生物学的特性に貢献し、他の類似の化合物とは一線を画しています。
類似化合物との比較
Similar Compounds
- N-(3,5-Dimethylphenyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-(3,5-Dimethylphenyl)-4-morpholinesulfonamide
Uniqueness
N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is unique due to its specific structural features, such as the thienopyrimidine core and the sulfanylacetamide linkage. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
分子式 |
C18H19N3OS2 |
|---|---|
分子量 |
357.5 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H19N3OS2/c1-10-5-6-14(7-11(10)2)21-15(22)8-23-17-16-12(3)13(4)24-18(16)20-9-19-17/h5-7,9H,8H2,1-4H3,(H,21,22) |
InChIキー |
JLTRKTNVGLKINL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11638354.png)
![ethyl 4-{2-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11638362.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638368.png)

![2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate](/img/structure/B11638375.png)
![(2Z)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B11638387.png)

![2-[4-(4-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11638394.png)
![2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11638409.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11638414.png)
![2-(morpholin-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11638419.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(4-chlorophenyl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11638435.png)
